Cadmium nitrate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While cadmium nitrate tetrahydrate has a variety of industrial applications, its use in scientific research is more limited due to its carcinogenic, genotoxic, and hepatotoxic properties []. However, it still finds some niche applications in specific research fields:

Catalyst and Precursor:

Cadmium nitrate tetrahydrate can be used as a catalyst in various organic reactions, such as the Pummerer rearrangement and the Darzens reaction, which are used to synthesize specific organic compounds [, ]. Additionally, it can serve as a precursor for the synthesis of other cadmium compounds used in research, such as cadmium sulfide nanoparticles for photovoltaic and photocatalytic applications [, ].

Biological Studies:

Despite its toxicity, cadmium nitrate tetrahydrate is sometimes used in controlled laboratory settings to study the toxicological effects of cadmium on various biological systems, including investigating its impact on cell viability, gene expression, and apoptotic pathways [, ]. However, due to its hazardous nature, strict safety protocols and handling procedures are crucial when using this compound in biological research.

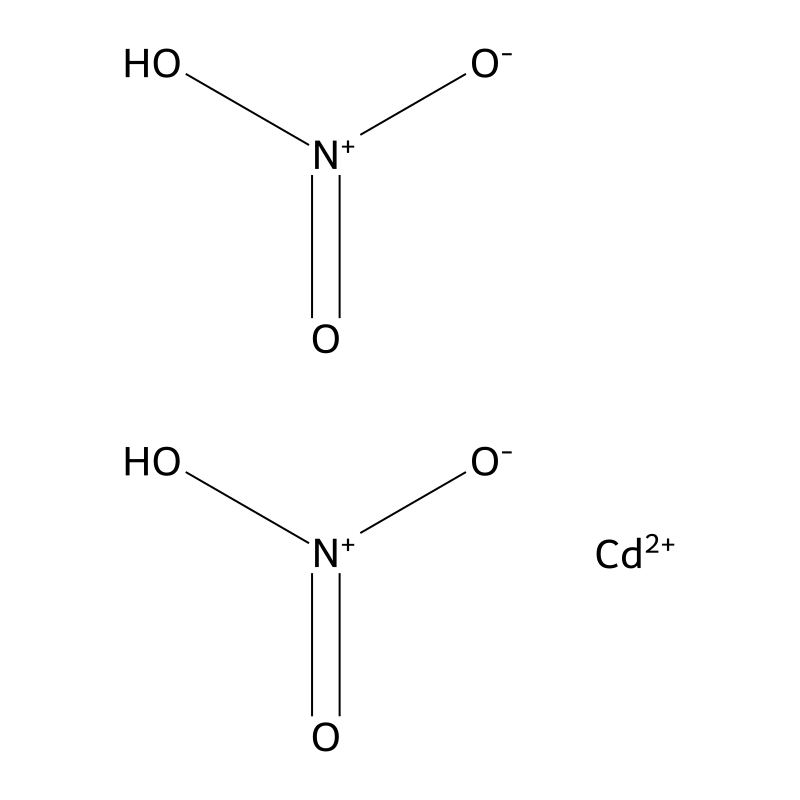

Cadmium nitrate tetrahydrate is an inorganic compound with the chemical formula Cd(NO₃)₂·4H₂O. It is a hydrated form of cadmium nitrate, which consists of cadmium cations and nitrate anions. This compound typically appears as colorless, crystalline solids that are deliquescent, meaning they can absorb moisture from the air. The tetrahydrate form is particularly notable for its octahedral coordination geometry, where cadmium ions are surrounded by six oxygen ligands, as determined by X-ray crystallography .

- Dissociation: Upon heating, cadmium nitrate tetrahydrate decomposes to yield cadmium oxide and nitrogen oxides:

- Precipitation: When reacted with sodium hydroxide, it forms cadmium hydroxide:

- Formation of Cadmium Sulfide: Passing hydrogen sulfide through an acidified solution produces yellow cadmium sulfide:

These reactions highlight the compound's ability to participate in precipitation and redox processes.

Cadmium nitrate tetrahydrate is recognized for its toxicity and potential carcinogenic effects. Exposure can lead to severe health issues, including respiratory irritation, lung damage, and renal dysfunction. It is classified as a carcinogen and has been linked to an increased risk of developing lung cancer upon prolonged exposure. The compound can cause damage to organs through repeated exposure and is considered a genotoxic agent .

Cadmium nitrate tetrahydrate can be synthesized through several methods:

- Direct Reaction with Nitric Acid: Cadmium metal or its oxide, hydroxide, or carbonate can be dissolved in nitric acid:

- For example:

- For example:

- Crystallization: Following dissolution, the solution can be concentrated and cooled to promote crystallization of cadmium nitrate tetrahydrate.

Research on cadmium nitrate tetrahydrate has focused on its interactions with biological systems and other chemicals:

- Toxicological Studies: Investigations have shown that exposure leads to oxidative stress and potential DNA damage in various organisms.

- Environmental Impact: Studies indicate that cadmium compounds can bioaccumulate in aquatic systems, posing risks to marine life.

Cadmium nitrate tetrahydrate shares similarities with several other compounds, particularly those containing cadmium or nitrate groups. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cadmium Nitrate | Cd(NO₃)₂ | Anhydrous form; volatile at elevated temperatures |

| Cadmium Hydroxide | Cd(OH)₂ | Forms precipitate when reacting with bases |

| Cadmium Sulfide | CdS | Known for its bright yellow color; used in pigments |

| Lead Nitrate | Pb(NO₃)₂ | Similar structure but contains lead instead of cadmium |

| Barium Nitrate | Ba(NO₃)₂ | More soluble than cadmium nitrate; used in pyrotechnics |

Cadmium nitrate tetrahydrate is unique due to its specific hydration state (tetrahydrate) and its significant toxicity compared to other similar compounds. Its applications are largely influenced by these properties, making it an important compound in both industrial and research contexts.